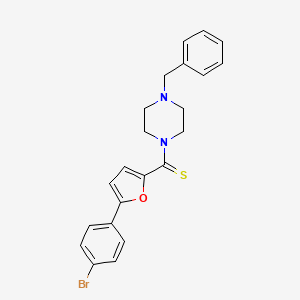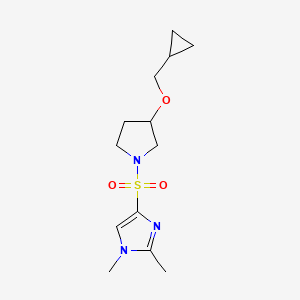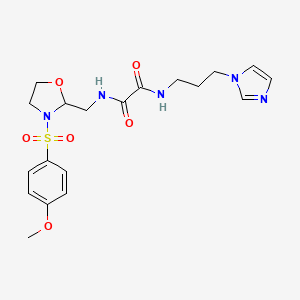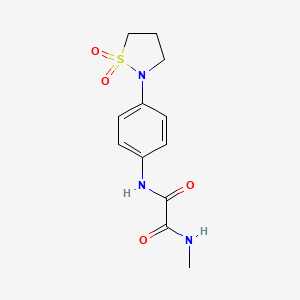
(4-Benzylpiperazin-1-yl)(5-(4-bromophenyl)furan-2-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperazin-1-yl)(5-(4-bromophenyl)furan-2-yl)methanethione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (4-Benzylpiperazin-1-yl)(5-(4-bromophenyl)furan-2-yl)methanethione is not fully understood. However, studies have suggested that the compound may act as a modulator of neurotransmitter systems such as serotonin, dopamine, and norepinephrine. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and physiological effects:
Studies have shown that this compound can affect various biochemical and physiological processes. The compound has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, the compound has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. It is also stable and can be stored for extended periods. However, the compound has some limitations. It is not very water-soluble, which may limit its use in certain experiments. In addition, the compound may have some toxicity, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on (4-Benzylpiperazin-1-yl)(5-(4-bromophenyl)furan-2-yl)methanethione. One direction is to further investigate the mechanism of action of the compound and its effects on neurotransmitter systems. Another direction is to evaluate the compound's potential as a therapeutic agent for various diseases. In addition, the compound could be used as a tool for studying the brain and its functions. Further research could also focus on developing new synthetic methods for the compound and its analogs.
Synthesemethoden
The synthesis of (4-Benzylpiperazin-1-yl)(5-(4-bromophenyl)furan-2-yl)methanethione has been reported in the literature using different methods. One of the methods involves the reaction of 4-benzylpiperazine with 4-bromobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with thioacetic acid to obtain the final compound. Other methods include the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, the compound has been evaluated for its potential as a drug candidate for the treatment of various diseases such as cancer, depression, and anxiety. In pharmacology, the compound has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In neuroscience, the compound has been evaluated for its effects on neurotransmitter systems and its potential as a tool for studying the brain.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-bromophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2OS/c23-19-8-6-18(7-9-19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-4-2-1-3-5-17/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOFYLVPFXQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2788728.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2788730.png)
![N-(4-chloro-3-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2788731.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788732.png)

